2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide, commonly known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a protein kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8054 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit Aurora A kinase activity.
Mechanism of Action
MLN8054 inhibits the activity of Aurora A kinase, a protein kinase that plays a crucial role in cell division. Aurora A kinase is overexpressed in various types of cancer and is associated with poor prognosis. Inhibition of Aurora A kinase activity by MLN8054 leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of MLN8054 is its ability to inhibit Aurora A kinase activity, which is overexpressed in various types of cancer. In addition, MLN8054 has been shown to enhance the efficacy of chemotherapy in preclinical models of cancer. However, one of the limitations of MLN8054 is its potential toxicity, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on MLN8054. One area of research is the development of more potent and selective Aurora A kinase inhibitors. Another area of research is the investigation of the potential use of MLN8054 in combination with other anticancer agents. Finally, the development of biomarkers to predict response to MLN8054 may help to identify patients who are most likely to benefit from treatment.
Synthesis Methods
The synthesis of MLN8054 involves a series of chemical reactions, starting with the reaction of 4-chlorobenzaldehyde with morpholine to form 4-(morpholin-4-yl)benzaldehyde. This intermediate is then reacted with 2-bromoaniline to form 2-(4-morpholin-4-ylphenyl)acetophenone. Finally, the product is reacted with chloroacetyl chloride to form 2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide.
Scientific Research Applications
MLN8054 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, MLN8054 has been shown to enhance the efficacy of chemotherapy in preclinical models of cancer.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-7-5-14(6-8-15)13-18(22)20-16-3-1-2-4-17(16)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUCBUSQKUBASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.